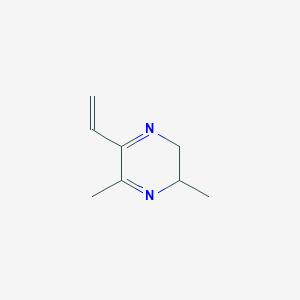

Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl-

Description

Pyrazine derivatives are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at opposing positions. The compound 5-ethenyl-2,3-dihydro-2,6-dimethylpyrazine features a partially saturated pyrazine ring (2,3-dihydro) with methyl groups at positions 2 and 6, and an ethenyl substituent at position 3. This structure confers unique chemical and biological properties, distinguishing it from fully aromatic or differently substituted pyrazines. Pyrazines are widely recognized for their roles in flavor formation (e.g., roasted, nutty aromas) and bioactivity, including antimicrobial and anticancer effects .

Properties

CAS No. |

649563-98-4 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

5-ethenyl-2,6-dimethyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h4,6H,1,5H2,2-3H3 |

InChI Key |

VNCIHMZBARPDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(C(=N1)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with ethenyl-containing reagents under catalytic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial in industrial settings .

Chemical Reactions Analysis

Formation Pathways

-

Maillard Reaction Systems : Pyrazines often form in amino acid/sugar reactions under thermal conditions. For example, dipeptides (e.g., Arg−Lys) react with glucose at 140°C to generate pyrazines via α-dicarbonyl intermediates and Amadori rearrangements .

-

Microbial Synthesis : Enzymatic pathways involving l-threonine-3-dehydrogenase can produce alkylpyrazines like 2,5-dimethylpyrazine (2,5-DMP) through aminoacetone intermediates .

-

Catalytic Synthesis : Industrial methods employ catalysts (e.g., NiO, CuO, ZnO mixtures) for gas-phase or liquid-phase reactions. For instance, 2,5-dimethylpyrazine is synthesized via condensation of isopropanolamine derivatives under high-temperature conditions .

Condensation and Dehydration

Pyrazines typically form through condensation of α-amino carbonyl compounds. For example:

-

Dihydroxy Acetaldehyde + α-Amino Acetone → 2-Methylpyrazine : Elimination of water forms the pyrazine ring .

-

Ethenyl Group Formation : Vinyl substituents may arise from dehydration steps in dihydro pyrazines, similar to how ethyl groups form from sugar-derived intermediates .

| Reaction Type | Key Intermediates | Conditions |

|---|---|---|

| α-Amino carbonyl condensation | α-Amino acetone, dihydroxy acetaldehyde | Thermal (Maillard) |

| Dehydration | Hydroxydihydropyrazines | Acidic/basic catalysts |

Catalytic Dehydrogenation

Dihydro pyrazines undergo dehydrogenation to form aromatic pyrazines. For example:

-

2,3-Dihydro-5,6-dimethylpyrazine → 2,3,5,6-Tetramethylpyrazine : Catalyzed by potassium hydroxide in ethanol under reflux .

| Method | Catalyst | Conditions |

|---|---|---|

| Liquid-phase dehydrogenation | Potassium hydroxide | Reflux (65–75°C) |

| Gas-phase synthesis | NiO/CuO/ZnO blends | 240–350°C |

Challenges and Research Gaps

-

Limited Structural Specificity : Most studies focus on methylated pyrazines (e.g., 2,5-DMP, 2,3,5-trimethylpyrazine) .

-

Synthesis Complexity : Industrial methods require harsh conditions (high temperatures, toxic reagents) .

-

Mechanistic Ambiguity : Dehydration vs. dehydrogenation pathways for ring formation remain debated .

Scientific Research Applications

Chemistry: In chemistry, Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: It can serve as a scaffold for designing new pharmaceuticals with antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Molecular Comparisons

The structural nuances of pyrazine derivatives significantly influence their physical, chemical, and biological behaviors. Below is a comparative analysis of key pyrazines:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Saturation |

|---|---|---|---|---|

| 5-Ethenyl-2,3-dihydro-2,6-dimethylpyrazine | C₉H₁₄N₂ | 150.22 | 2,6-dimethyl; 5-ethenyl; 2,3-dihydro | Partially saturated ring |

| 2-Ethyl-3,6-dimethylpyrazine | C₈H₁₂N₂ | 136.20 | 2-ethyl; 3,6-dimethyl | Fully aromatic |

| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | 122.17 | 2,3,5-trimethyl | Fully aromatic |

| 2,6-Dimethylpyrazine | C₆H₈N₂ | 108.14 | 2,6-dimethyl | Fully aromatic |

Key Observations :

Functional Comparisons

Aroma and Flavor Contributions

Pyrazines are pivotal in flavor profiles of thermally processed foods (e.g., roasted coffee, soy sauce, Maotai liquor). Differences in substituent position and saturation influence aroma intensity and type:

- 2,3,5-Trimethylpyrazine: Imparts roasted, nutty notes; detected in aged Baijiu and increases with storage time .

- 2-Ethyl-3,6-dimethylpyrazine : Contributes to burnt aromas; a major volatile in Bacillus subtilis cultures (22.59% peak area) .

Biological Activity

Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl-, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is . Its structure features a dihydro-pyrazine ring with ethylene and methyl substituents that contribute to its reactivity and biological properties. The compound is characterized by:

- Dihydro-pyrazine core : Enhances stability and reactivity.

- Ethenyl group : Increases volatility and interaction potential.

- Methyl groups : Affect flavor profiles and biological activity.

Biological Activities

Research indicates that Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- exhibits various biological activities including:

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens. Studies have highlighted its ability to inhibit microbial growth through mechanisms such as enzyme inhibition and interference with cellular signaling pathways .

- Antiviral Effects : Preliminary investigations suggest potential antiviral activity, warranting further exploration in therapeutic contexts.

- Anticancer Potential : Some derivatives of pyrazine compounds have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have been evaluated against various cancer cell lines with notable IC50 values indicating effective growth inhibition .

The biological activity of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with cellular receptors that mediate various physiological responses.

- Biofilm Disruption : Studies have shown that it can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for developing new antimicrobial strategies .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl-:

Case Studies

-

Antimicrobial Study :

An investigation into the antimicrobial properties of pyrazine derivatives revealed significant inhibitory effects against several bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy. -

Anticancer Evaluation :

A series of pyrazine derivatives were tested against multiple cancer cell lines. Compound variations demonstrated differing levels of activity based on structural modifications.

Q & A

Q. What are the optimal gas chromatography-mass spectrometry (GC/MS) conditions for identifying and quantifying Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- in complex matrices?

- Methodological Answer : GC/MS analysis of substituted pyrazines requires careful optimization of column type, carrier gas, and temperature programs. For example:

-

Column : DB-5 or equivalent non-polar capillary column (e.g., 30 m × 0.25 mm × 0.25 µm film thickness) .

-

Temperature Program : Initial hold at 40°C (2 min), ramp to 250°C at 4°C/min, final hold for 10 min .

-

Retention Time (RT) : Pyrazine derivatives like 2,6-dimethylpyrazine elute at RT 5.21 under these conditions, but dihydro and ethenyl substitutions may shift RT due to altered polarity .

-

Detection : Electron ionization (EI) at 70 eV with mass spectral matching to reference libraries (e.g., NIST) is critical for distinguishing isomers .

- Data Table :

| Compound | Column Type | RT (min) | Carrier Gas | Reference |

|---|---|---|---|---|

| 2,6-Dimethylpyrazine | DB-5 | 5.21 | Helium | |

| 2-Ethyl-3,5-dimethylpyrazine | HP-Innowax | 12.7 | Hydrogen |

Q. How does the dihydro modification in Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- influence its chemical stability compared to fully aromatic pyrazines?

- Methodological Answer : The 2,3-dihydro modification reduces aromaticity, increasing susceptibility to oxidation and hydrolysis. Stability studies should include:

- pH Sensitivity : Monitor degradation at pH < 2 (acidic) or pH > 8 (basic) using HPLC or NMR .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Fully aromatic pyrazines (e.g., 2,6-dimethylpyrazine) are stable up to 200°C, while dihydro derivatives may degrade at lower temperatures .

- Reactivity : The ethenyl group at position 5 may participate in Diels-Alder or electrophilic addition reactions, requiring inert atmospheres during storage .

Advanced Research Questions

Q. What methodologies resolve conflicting data on substituted pyrazine detection, such as inhibition in soybean paste matrices?

- Methodological Answer : Discrepancies in pyrazine quantification (e.g., undetected 2,6-dimethylpyrazine in soybean paste ) arise from matrix interference or method limitations. Solutions include:

-

Matrix-Matched Calibration : Spike recovery experiments to account for signal suppression/enhancement .

-

Solid-Phase Microextraction (SPME) : Pre-concentration to improve detection limits for trace pyrazines .

-

High-Resolution MS (HRMS) : Differentiate isomers (e.g., 2,5- vs. 2,6-dimethylpyrazine) via exact mass and fragmentation patterns .

- Example Workflow :

Extract analytes using SPME (fiber: DVB/CAR/PDMS).

Analyze via GC-HRMS (resolution > 25,000).

Validate with synthetic standards to confirm absence/presence .

Q. How do host-guest interactions of pyrazine derivatives in metal-organic frameworks (MOFs) inform encapsulation strategies?

- Methodological Answer : Pyrazines act as bridging ligands in MOFs, with encapsulation driven by π-π interactions and steric fit. Key techniques:

- Variable-Temperature (VT) NMR : Probe guest exchange dynamics (e.g., slow exchange at 193 K for pyrazine@Ag₄₄) .

- X-Ray Crystallography : Resolve interplanar distances (e.g., 3.48 Å between encapsulated pyrazines) .

- Packing Coefficient Analysis : Calculate cavity occupancy to optimize ligand design for selective encapsulation .

Q. What electron transfer mechanisms enable Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- to enhance conductivity in redox-active coordination polymers?

- Methodological Answer : Reduced pyrazine ligands in coordination polymers (e.g., CrCl₂(pyrazine)₂) facilitate electron delocalization:

-

Magnetic Susceptibility Measurements : Confirm ferrimagnetic ordering below 55 K .

-

DFT Calculations : Model electron density distribution across pyrazine ligands .

-

Four-Probe Conductivity Tests : Measure resistivity changes under varying temperatures (e.g., 10–300 K) .

- Data Table :

| Property | CrCl₂(pyrazine)₂ | Reference |

|---|---|---|

| Conductivity (300 K) | 10⁻³ S/cm | |

| Magnetic Ordering Temp | 55 K |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.